5'-S-Pyridin-2-yl-5'-thioadenosine
Description
5'-S-Pyridin-2-yl-5'-thioadenosine is a synthetic adenosine derivative in which the 5'-hydroxy group of ribose is replaced with a pyridin-2-ylthio moiety.
Properties
CAS No. |
5135-38-6 |
|---|---|
Molecular Formula |
C15H16N6O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(pyridin-2-ylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H16N6O3S/c16-13-10-14(19-6-18-13)21(7-20-10)15-12(23)11(22)8(24-15)5-25-9-3-1-2-4-17-9/h1-4,6-8,11-12,15,22-23H,5H2,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1 |
InChI Key |
LYDGCMAAUJUZIN-PMXXHBEXSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC=NC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Biological Activity
5'-S-Pyridin-2-yl-5'-thioadenosine (PTA) is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article delves into the biological activity of PTA, exploring its mechanisms, effects on various cell types, and implications for treatment strategies, particularly in cancer therapy.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thioether linkage and a pyridine moiety, which contribute to its unique biological properties.
PTA exhibits various biological activities, primarily through its interaction with cellular pathways involved in cancer progression and resistance. Key mechanisms include:
- Inhibition of Enzymatic Activity : PTA has been shown to inhibit enzymes involved in nucleotide metabolism, which can affect cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as the adenosine signaling pathway, which is crucial in tumor microenvironments.
Cytotoxicity Studies
Research has demonstrated that PTA exhibits cytotoxic effects on various cancer cell lines. For example, studies using the A549 human lung adenocarcinoma model revealed that PTA significantly reduced cell viability compared to control groups. The cytotoxicity was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.
Antimicrobial Activity
In addition to its anticancer properties, PTA has also shown antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against resistant strains of bacteria.
Case Studies and Research Findings
- Case Study on Cancer Treatment : A study investigated the use of PTA in combination with standard chemotherapeutics like fluorouracil (5-FU). Mice treated with PTA showed reduced side effects from 5-FU without compromising the drug's efficacy against tumors, suggesting a protective role for PTA in chemotherapy regimens .
- In Silico Studies : Molecular docking studies have indicated that PTA interacts with adenosine receptors but does so less efficiently than other thioadenosine derivatives. This inefficiency may explain its favorable safety profile compared to other compounds in the same class .
- Toxicity Profiles : In vivo studies have demonstrated that PTA does not induce significant hypothermia or other toxic side effects at effective doses, making it a promising candidate for further development in cancer therapy .
Comparison with Similar Compounds
Structural Features
The 5'-thioadenosine derivatives differ primarily in their 5'-substituents, which influence solubility, stability, and target interactions:
Table 1: Structural Comparison
*Hypothetical data inferred from analogs.
Key Observations :
- MTA: The methyl group confers moderate solubility and metabolic stability, making it a substrate for methylthioadenosine phosphorylase (MTAP) .
- m-APTA: The aromatic 3-aminophenyl group may enhance π-π stacking in enzyme binding, improving selectivity for MTAP-deficient cancers .
Mechanistic Insights :
- MTA: Competes with ATP in M. tuberculosis pantothenate synthetase and inhibits ThiC, a radical S-adenosylmethionine (SAM) enzyme in thiamine biosynthesis . It also serves as a precursor in glutathione metabolism, elevated in gastric cancer .
- m-APTA: Exploits MTAP deficiency in cancers to selectively protect healthy cells from 5-fluorouracil (5-FU) toxicity, demonstrating in vivo efficacy in xenograft models .
- Pyridin-2-yl Derivative: The pyridine moiety may enhance interactions with hydrophobic enzyme pockets or metal ions, analogous to phenylthioadenosine derivatives .
Stability and Metabolic Fate
- MTA : Stable in dry liver extracts at −24°C but degrades at higher temperatures (+23°C) . Susceptible to deadenylation under acidic conditions .
- m-APTA : Stability data are unreported, but its arylthio group likely improves resistance to enzymatic cleavage compared to MTA.
- Pyridin-2-yl Derivative : The bulky pyridine group may reduce susceptibility to deadenylation, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
